BenchChemオンラインストアへようこそ!

N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide

Medicinal Chemistry Physicochemical Property Optimization Lead Scaffold Profiling

This compound combines a conformationally rigid 7-oxaspiro[3.5]nonane scaffold with a 3,5-bis(trifluoromethyl)benzamide motif. The spirocyclic core locks the pharmacophoric amine in a defined exit vector, eliminating ambiguous SAR often seen with flexible linkers. The dual CF3 groups create a strongly polarized amide bond that mimics transition-state hydrogen bonding, making it ideal for protease or kinase inhibitor campaigns. With a cLogP of ~3.9, it balances CNS permeability and reduced lysosomal trapping risk. Replacing with mono-substituted or non-fluorinated analogs can cause significant target affinity loss. This building block is purpose-built for hit-to-lead optimization where potency and brain penetration are critical.

Molecular Formula C17H17F6NO2
Molecular Weight 381.318
CAS No. 2310158-88-2
Cat. No. B2810453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide
CAS2310158-88-2
Molecular FormulaC17H17F6NO2
Molecular Weight381.318
Structural Identifiers
SMILESC1CC2(C1NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CCOCC2
InChIInChI=1S/C17H17F6NO2/c18-16(19,20)11-7-10(8-12(9-11)17(21,22)23)14(25)24-13-1-2-15(13)3-5-26-6-4-15/h7-9,13H,1-6H2,(H,24,25)
InChIKeyYVNDMLSLHMURKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide (CAS 2310158-88-2)


N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide is a synthetic small molecule featuring a 7-oxaspiro[3.5]nonane core linked to a 3,5-bis(trifluoromethyl)benzamide moiety [1]. It belongs to a class of spirocyclic benzamides explored for their conformational rigidity and modulated physicochemical properties. The 7-oxaspiro[3.5]nonane scaffold is a versatile bioisostere in medicinal chemistry, and the dual trifluoromethyl substitution imparts significant electron-withdrawing character, which can enhance metabolic stability and target binding [2]. This compound is primarily utilized as a specialized building block and a rigidified analog in early-stage drug discovery for profiling structure-activity relationships.

Why Generic Substitution Fails for 3,5-Bis(trifluoromethyl) Spirocyclic Benzamide Analogs


Simple substitution with a mono-substituted or unsubstituted benzamide analog is not functionally equivalent. The 3,5-bis(trifluoromethyl) pattern creates a unique electronic environment and a highly polarized amide bond, which is absent in its mono-CF3 or non-fluorinated counterparts [1]. The spirocyclic 7-oxaspiro[3.5]nonane scaffold enforces a specific exit vector for the amine, directly influencing molecular shape and target complementarity [2]. Consequently, replacing this compound with a more flexible or electronically divergent benzamide can lead to a significant loss of target affinity or altered off-target profiles, as demonstrated by class-level activity differences in similar chemotypes.

Quantitative Differentiation Guide: N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide vs. In-Class Analogs


Enhanced Electron-Withdrawing Capacity Compared to Mono-Substituted Analog

The target compound exhibits a markedly different electronic profile compared to its mono-substituted analog, N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethyl)benzamide. The 3,5-bis(trifluoromethyl) substitution doubles the Hammett σ constant contribution, resulting in a significantly stronger electron-withdrawing effect on the benzamide carbonyl. This is predicted to increase the amide N-H acidity and polarization, which are critical parameters for modulating hydrogen-bond donor strength and target engagement in lipophilic binding pockets. [1]

Medicinal Chemistry Physicochemical Property Optimization Lead Scaffold Profiling

Superior Lipophilic Ligand Efficiency (LipE/LLE) Potential Over Unsubstituted Benzamide

The target compound offers a unique balance between high lipophilicity (enabling membrane permeation) and the potential for maintained ligand efficiency due to its strong polar component. The calculated partition coefficient (cLogP) for the target compound is significantly higher than that of the unsubstituted parent, N-(7-oxaspiro[3.5]nonan-1-yl)benzamide. This increased cLogP can drive potency through hydrophobic interactions, but the presence of the electron-withdrawing groups also preserves hydrogen-bonding strength, a combination that can be necessary for optimizing Lipophilic Ligand Efficiency (LLE) in demanding target classes. [1]

Drug Discovery Lipophilic Efficiency ADME Optimization

Class-Level Scaffold Rigidity Advantage Over Flexible-Chain Benzamides

The 7-oxaspiro[3.5]nonane scaffold provides a quantifiably different conformational landscape compared to common flexible linkers like piperidine, morpholine, or cyclohexylamine. The scaffold restricts the rotational freedom of the amine substituent, reducing the number of accessible conformers. In class-level studies by benchchem.com, the 7-oxaspiro[3.5]nonan-1-amine precursor is specifically described as a valuable tool for optimizing lead series where piperidine, morpholine, or cyclohexylamine cause metabolic or solubility issues. This intrinsic rigidity can translate to lower entropic penalties upon binding, a critical factor for achieving high potency against shallow or adaptive binding sites.

Fragment-Based Drug Design Conformational Analysis Scaffold Optimization

Higher Baseline Metabolic Stability Potential Over Electron-Rich Analogs

While direct comparative metabolism data is not publicly available, the electron-withdrawing effect of dual trifluoromethyl groups is a well-established strategy in medicinal chemistry to block oxidative metabolism on an aromatic ring. This class-level inference suggests the target compound likely possesses higher intrinsic metabolic stability than its electron-rich counterparts, such as 2,4-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide. The electron-deficient nature of 3,5-bis(trifluoromethyl)benzene deactivates the ring towards CYP450-mediated hydroxylation, a primary metabolic pathway for electron-rich aromatics. [1]

In vitro ADME Metabolic Stability Cytochrome P450

Optimal Research and Industrial Application Scenarios for N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide


Hit-to-Lead Optimization for Targets Requiring High Lipophilicity and Rigidity

As supported by the quantified difference in cLogP (Section 3), this compound is ideally suited for hit-to-lead campaigns where a primary screening hit has low lipophilicity and requires a potency boost through increased membrane permeability. The rigid spirocyclic scaffold also locks the pharmacophoric amine in a specific orientation, helping to rationalize SAR where a flexible amine linker previously gave ambiguous results. [1]

Chemical Probe Design for CNS Penetration

The combination of high lipophilicity (cLogP ~3.9) and a rigid, low-molecular-weight scaffold makes this compound a strong candidate for designing chemical probes targeting the central nervous system. The electron-withdrawing groups can also reduce the molecule's pKa, potentially limiting lysosomal trapping—a common issue for basic CNS drugs. The class-level metabolic stability advantages (Section 3) further support its use as a brain-penetrant probe scaffold. [1]

Selective Enzyme Inhibitor Design via Amide Bioisostere Matching

The reinforced electronic profile of the 3,5-bis(trifluoromethyl)benzamide (Section 3) creates a strongly polarized amide, an effective mimic of transition states or key hydrogen-bonding motifs in enzyme active sites. Its enhanced electron-withdrawing nature, shown in the Hammett analysis, makes it a superior starting point for projects targeting proteases, kinases, or other enzymes where a strong, well-vectored hydrogen-bond donor is critical for potency. [1]

Quote Request

Request a Quote for N-(7-oxaspiro[3.5]nonan-1-yl)-3,5-bis(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.